(E)-C-HDMAPP ammonium

Phosphoantigen Stability Enzymatic Hydrolysis ADMET Properties

Select (E)-C-HDMAPP ammonium for its superior stability over natural phosphoantigens like HDMAPP. The carbon-phosphorus pyrophosphonate bond resists enzymatic hydrolysis, ensuring consistent Vγ9Vδ2 T-cell activation (TNF-α IC50 0.91 nM) in long-term cultures and animal models. Its high-purity (≥95%) (E)-isomer eliminates the confounding bioactivity of the (Z)-isomer, delivering reproducible results for immunological assay development and in vivo proof-of-concept studies.

Molecular Formula C5H12O7P2
Molecular Weight 246.09 g/mol
CAS No. 358-72-5
Cat. No. B1670823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-C-HDMAPP ammonium
CAS358-72-5
Synonyms3,3-dimethylallyl pyrophosphate
3,3-dimethylallyl pyrophosphate, (14)C-labeled
dimethylallyl diphosphate
DMADP cpd
DMAPP
Molecular FormulaC5H12O7P2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)(O)OP(=O)(O)O)C
InChIInChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)
InChIKeyCBIDRCWHNCKSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-C-HDMAPP Ammonium: A Stable Pyrophosphonate Phosphoantigen for Vγ9Vδ2 T Cell Research [CAS: 933030-60-5]


(E)-C-HDMAPP ammonium is a synthetic alkyl phosphate, specifically a pyrophosphonate analog of the natural microbial metabolite (E)-HDMAPP . It functions as a potent phosphoantigen, selectively activating human Vγ9Vδ2 T cells, a crucial subset of innate-like lymphocytes . This compound is provided as a stable, crystalline triammonium salt with the CAS number 933030-60-5, making it a critical reagent for immunological studies and potential immunotherapeutic development [1].

Why (E)-C-HDMAPP Ammonium Cannot Be Interchanged with Standard Phosphoantigens Like HDMAPP or HMBPP


Selecting a phosphoantigen for reproducible in vitro or in vivo studies requires careful consideration of its structural stability. The natural phosphoantigens (E)-HDMAPP and HMBPP are potent but possess a labile pyrophosphate bond that is highly susceptible to rapid enzymatic and chemical hydrolysis in biological media . This inherent instability creates significant batch-to-batch variability and limits their utility in long-term assays or animal models, precluding their straightforward use [1]. (E)-C-HDMAPP ammonium addresses this critical limitation through a key structural modification: the replacement of the labile bridging oxygen with a carbon atom, creating a stable pyrophosphonate moiety. This substitution fundamentally alters the compound's hydrolysis profile, enabling its use in applications where its natural counterparts would rapidly degrade and lose efficacy.

Quantitative Evidence for (E)-C-HDMAPP Ammonium's Differentiation: Stability, Potency, and Selectivity Data


Hydrolytic Stability: Pyrophosphonate (C-HDMAPP) vs. Parent Pyrophosphate (HDMAPP)

(E)-C-HDMAPP's primary differentiator is its enhanced stability over its parent pyrophosphate, (E)-HDMAPP. The pyrophosphonate moiety in (E)-C-HDMAPP is significantly less susceptible to chemical and enzymatic hydrolysis. This has been directly characterized and reported, with the conclusion that (E)-C-HDMAPP is 'by far more stable' and demonstrates improved Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties compared to (E)-HDMAPP [1]. This enhanced stability is due to the replacement of a bridging oxygen atom with a carbon atom, which confers resistance to phosphatases in biological fluids .

Phosphoantigen Stability Enzymatic Hydrolysis ADMET Properties Pyrophosphonate

Comparative Potency: TNF-α Induction in γδ T Cells by C-HDMAPP

Despite the significant structural modification from pyrophosphate to pyrophosphonate, (E)-C-HDMAPP retains a high level of potency that is directly comparable to the most potent natural isoprenoid phosphoantigen, (E)-HDMAPP [1]. In a specific functional assay, (E)-C-HDMAPP potently stimulates the synthesis of tumor necrosis factor-alpha (TNF-α) by primary γδ T lymphocytes, exhibiting an IC50 value of 0.91 nM [1][2].

TNF-α Synthesis γδ T Lymphocyte Potency IC50

In Vivo Activity: Expansion of Circulating γδ T Cells in a Nonhuman Primate Model

The improved stability of (E)-C-HDMAPP translates into measurable pharmacodynamic effects in vivo. Administration of the compound has been shown to significantly increase the number of circulating γδ T cells in a nonhuman primate model (cynomolgus monkey) [1]. This in vivo validation demonstrates that the compound's enhanced stability profile is biologically relevant and can drive a key immunological outcome in a whole organism setting, an effect that would be compromised by the rapid degradation of the less stable parent compound (E)-HDMAPP.

In Vivo Efficacy γδ T Cell Expansion Nonhuman Primate Immunomodulation

Isomer-Specific Bioactivity: Superiority of (E)-isomer Over (Z)-isomer

The biological activity of phosphoantigens is strictly dependent on their stereochemistry. In a direct comparative study of (E)- and (Z)-stereoisomers of C-HDMAPP and related compounds, the (E)-stereoisomers were found to be the most active derivatives, while the (Z)-stereoisomers exhibited very marginal bioactivity levels in stimulating γδ T cells [1]. This establishes that the specific (E)-configuration is essential for potent Vγ9Vδ2 T cell activation.

Stereoisomer Activity SAR Vγ9Vδ2 T Cell Activation E/Z Selectivity

Optimal Use Cases for (E)-C-HDMAPP Ammonium Based on Proven Attributes


Reproducible Long-Term In Vitro Vγ9Vδ2 T Cell Activation and Expansion Assays

When performing extended cultures or multi-day assays to expand or study Vγ9Vδ2 T cell function, the enhanced stability of (E)-C-HDMAPP ammonium is essential. Unlike the native pyrophosphate (HDMAPP), which is susceptible to hydrolysis in cell culture media over time [1], (E)-C-HDMAPP maintains its structural integrity, ensuring consistent phosphoantigen stimulation throughout the experimental period. This leads to more reproducible expansion rates and functional readouts, such as TNF-α production, which is stimulated with an IC50 of 0.91 nM [2]. The reliable performance in these in vitro systems is a direct result of its superior stability profile [1].

In Vivo Preclinical Studies Requiring Robust and Sustained γδ T Cell Engagement

For proof-of-concept in vivo studies in animal models, (E)-C-HDMAPP ammonium offers a critical advantage over more labile phosphoantigens. Its pyrophosphonate structure provides resistance to rapid degradation in vascular circulation, a property that translates to a significant, observable pharmacodynamic effect—namely, the expansion of circulating γδ T cells in a nonhuman primate model . This makes it a far more suitable and reliable tool for in vivo immunomodulation studies than its unstable parent compound [1], allowing researchers to establish clearer correlations between dose and therapeutic outcome without the confounding factor of rapid compound degradation.

Structure-Activity Relationship (SAR) and Immunological Mechanistic Studies

Researchers focused on dissecting the molecular mechanisms of Vγ9Vδ2 T cell activation should select (E)-C-HDMAPP ammonium as a key chemical tool. It allows for the specific investigation of the effects of stereochemistry and phosphonate bond stability on antigen recognition and signaling. Its well-defined, high-purity (E)-isomer form is essential, as the (Z)-isomer is known to have marginal bioactivity [1]. Using the correct, fully characterized (E)-isomer eliminates confounding variables related to stereochemical impurities, enabling precise interpretation of structure-activity relationships.

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